molecular formula C9H10N4S B13223239 2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13223239
M. Wt: 206.27 g/mol
InChI Key: KIYRUCDLOKXSLS-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound comprising a triazole ring fused to a pyrazine scaffold, with a thiophene substituent at the 2-position. This structure combines electron-rich thiophene moieties with the hydrogen-bonding capabilities of the triazolopyrazine core, making it a promising candidate for pharmaceutical and materials science applications. Its synthesis typically involves condensation reactions between thiophene-containing hydrazines and pyrazine intermediates, as evidenced by protocols involving secondary amines and thiophene derivatives .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

2-thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C9H10N4S/c1-2-7(14-5-1)9-11-8-6-10-3-4-13(8)12-9/h1-2,5,10H,3-4,6H2

InChI Key

KIYRUCDLOKXSLS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC=CS3)CN1

Origin of Product

United States

Preparation Methods

Construction of the Triazolopyrazine Core

The triazolopyrazine core is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and pyrazine precursors. For example, dihalogenated pyrazines are used as starting materials to enable subsequent cyclization and substitution steps. Literature reports the use of dihalopyrazines, which upon reaction with hydrazine or hydrazino compounds, yield the fused triazolopyrazine ring system.

  • Dihalopyrazines (e.g., 5-chloro or 8-halogenated pyrazine derivatives) are subjected to nucleophilic substitution with hydrazine derivatives to form the triazolopyrazine core.
  • The reaction conditions typically involve aprotic solvents with controlled temperature to favor cyclization without degradation of intermediates.

Optimization of Reaction Conditions

  • Temperature: Reflux conditions in aprotic solvents are generally preferred to promote cyclization and substitution steps efficiently.
  • Base: Organic bases such as triethylamine are used to facilitate ring closure and substitution reactions, especially when forming fused heterocycles.
  • Solvent: Aprotic solvents with moderate polarity (e.g., toluene, cyclohexane) are favored to maximize yield and selectivity of the substitution reaction.
  • Purification: The products are typically purified by recrystallization or chromatographic methods to obtain analytically pure compounds for characterization.

Representative Reaction Scheme

Step Reactants Conditions Outcome
1 Dihalopyrazine + Hydrazine derivative Aprotic solvent, reflux Formation of triazolopyrazine core
2 Triazolopyrazine halide + Thiophene nucleophile Aprotic solvent (cyclohexane/toluene), base (triethylamine), reflux Substitution at 2-position with thiophene ring
3 Purification Recrystallization or chromatography Pure 2-(Thiophen-2-yl)-5H,6H,7H,8H-triazolo[1,5-a]pyrazine

Research Findings and Yield Data

A solvent screening study demonstrated that solvents with lower dielectric constants yielded higher amounts of the desired substitution product. For example, cyclohexane afforded up to 58% total yield of isomeric products, with a significant proportion being the target substitution product, while more polar solvents like dimethylformamide resulted in lower yields (~27%).

Entry Solvent Yield of 5-isomer (%) Yield of 8-isomer (%) Total Yield (%) Dielectric Constant
1 Cyclohexane 35 24 58 2.02
2 Toluene 31 8 40 2.38
3 Dioxane 20 9 29 2.25
4 Tetrahydrofuran 19 3 22 7.58
5 Acetonitrile 43 3 45 37.5
6 Dimethylformamide 25 2 27 36.7

This data highlights the importance of solvent selection in optimizing the synthesis of triazolopyrazine derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine ring undergoes nucleophilic substitution at electron-deficient positions. For example, hydrazine hydrate reacts with chlorinated pyrazine precursors to form intermediates, as demonstrated in :

ReactionConditionsProductYield (%)Source
Chloride displacementN₂H₄·H₂O, EtOH, 85°C, refluxHydrazine-substituted intermediate72–85

This reaction is critical for synthesizing the triazolo-pyrazine core. The thiophene substituent remains inert under these conditions due to its aromatic stability.

Cyclization Reactions

Cyclization with triethoxy methane or triethyl orthoacetate forms the fused triazolo-pyrazine system. Key parameters include:

Cyclizing AgentTemperature (°C)SolventReaction Time (h)Product Purity (%)Source
Triethoxy methane80EtOH690
Triethyl orthoacetate80THF488

These reactions exploit the nucleophilicity of the hydrazine group to generate the triazole ring .

Electrophilic Aromatic Substitution

The thiophene moiety undergoes electrophilic substitution at the α-position. Halogenation and sulfonation are common:

ReagentPositionProductSelectivitySource
Cl₂ (FeCl₃ catalyst)C-5 of thiophene5-Chloro derivative>95%
H₂SO₄/SO₃C-3 of thiophene3-Sulfo derivative80%

The electron-donating nature of the sulfur atom directs electrophiles to the α-positions .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Sonogashira couplings via halogenated intermediates:

Coupling TypeCatalystSubstrateYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄5-Bromo-thiophene78
SonogashiraPdCl₂/CuI3-Iodo-pyrazine65

These reactions enable functionalization for pharmacological optimization .

Coordination Chemistry

The nitrogen-rich structure acts as a bidentate ligand for transition metals:

Metal SaltCoordination SiteComplex Stability (log β)ApplicationSource
Cu(NO₃)₂Triazole N212.3Catalysis
FeCl₃Pyrazine N49.8Magnetic materials

Coordination enhances stability and enables catalytic applications.

Oxidation and Reduction

  • Oxidation : The thiophene ring is resistant to mild oxidants but reacts with H₂O₂/AcOH to form sulfoxide derivatives (70% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazine ring, forming decahydro derivatives.

Biological Activity Modulation

Structural modifications via the above reactions correlate with bioactivity:

DerivativeIC₅₀ (µM) against A549 CellsKey ModificationSource
Parent compound1.28 ± 0.25N/A
5-Chloro derivative0.45 ± 0.12Enhanced lipophilicity

Halogenation improves cytotoxicity by increasing membrane permeability .

Scientific Research Applications

2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular proteins and DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine Hydrochloride (CAS 1263378-55-7)

  • Structure : Replaces the thiophen-2-yl group with a methyl substituent.
  • Its synthesis involves analogous cyclization steps but uses methylamine derivatives instead of thiophene-containing precursors .
  • Applications : Primarily studied as a precursor for CNS-targeting agents due to its compact structure .

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (MFCD09834983)

  • Structure : Features a trifluoromethyl group on an imidazo-pyrazine core.
  • Properties: The electron-withdrawing CF₃ group increases metabolic stability and alters electronic distribution, which may enhance binding to adenosine receptors .
  • Applications : Explored as a bioactive scaffold in neuropharmacology .

2-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine Hydrochloride

  • Structure : Substitutes thiophene with a fluorophenyl group.
  • Properties : Fluorine improves lipophilicity and bioavailability, while the aromatic ring enables π-π stacking interactions in receptor binding .
  • Applications : Investigated for antimicrobial and antitumor activity .
Core-Modified Analogues

Piperazine-Derived [1,2,4]Triazolo[1,5-a]pyrazines

  • Structure : Incorporates piperazine at the pyrazine nitrogen (e.g., compound 12 in ).
  • Properties: Piperazine enhances solubility and introduces hydrogen-bonding sites, improving adenosine A2a receptor binding affinity (Ki < 100 nM) .
  • Applications: Potent adenosine A2a antagonists with oral bioavailability up to 89% in preclinical models .

[1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-ones

  • Structure: Fuses triazole with a quinazolinone ring.
  • Properties : Extended aromaticity increases planarity, enhancing benzodiazepine receptor affinity (e.g., CGS 16228 with 4 nM binding affinity) .
  • Applications : CNS disorders, particularly anxiety and epilepsy .

Pharmacological and Physicochemical Comparison

Compound Core Structure Key Substituent Bioactivity (Target) Selectivity/Advantages
Target Compound (Thiophene derivative) Triazolo[1,5-a]pyrazine Thiophen-2-yl Antimicrobial (Preliminary) Thiophene enhances π-interactions
2-Methyl derivative Triazolo[1,5-a]pyrazine Methyl CNS precursor Improved BBB penetration
Piperazine derivative Triazolo[1,5-a]pyrazine Piperazine Adenosine A2a antagonist (Ki <100nM) High oral bioavailability (89%)
[1,2,4]Triazolo[1,5-c]quinazolinone Triazolo[1,5-c]quinazoline Quinazolinone Benzodiazepine receptor (4 nM) High CNS specificity
Key Findings:
  • Electron-Rich Substituents : Thiophene and phenyl groups improve binding to aromatic residues in enzymes/receptors .
  • Polar Groups : Piperazine and fluorine enhance solubility and pharmacokinetics .
  • Core Rigidity: Fused quinazolinone or pyrazine rings increase target selectivity by restricting conformational flexibility .

Biological Activity

2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and other pharmacological effects.

  • Molecular Formula : C9_9H10_{10}N4_4S
  • Molecular Weight : 206.27 g/mol
  • CAS Number : 1575610-84-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings are summarized below.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against a range of bacterial and fungal pathogens. The antimicrobial efficacy was evaluated using the Kirby-Bauer disk diffusion method.

Microbial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Bacillus subtilis208
Candida albicans1464

These results indicate that the compound exhibits notable antibacterial activity particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines.

Cancer Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0
HT-29 (Colon Cancer)15.0

The compound demonstrated a dose-dependent inhibition of cell growth across these lines .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that its activity may be linked to the modulation of enzyme activities involved in cellular signaling pathways and metabolic processes .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on pyrazole derivatives including the target compound revealed significant inhibition against Escherichia coli and Staphylococcus aureus. The study utilized both disk diffusion and broth microdilution methods to assess antimicrobial activity .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 2-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine?

The compound is typically synthesized via condensation reactions. A common method involves reacting a thiophene-substituted triazole precursor with a pyrazine derivative under reflux conditions. For example, hydrazine hydrate and propan-2-ol are used to facilitate cyclization, followed by purification via recrystallization or column chromatography . Key steps include:

  • Step 1: Formation of the triazole-thiophene intermediate using Lawesson’s reagent or similar thiocarbonyl transfer agents.
  • Step 2: Cyclization with a pyrazine template (e.g., methyl 3-amino-2-pyrazinecarboxylate) under reflux.
  • Step 3: Final purification using solvents like methanol or ethanol to isolate the product (yield: ~70-85%, purity: >95%) .

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic and chromatographic methods :

  • 1H/13C NMR : Peaks for the thiophene ring (δ 6.8–7.5 ppm) and triazolopyrazine protons (δ 3.5–4.2 ppm for tetrahydro protons) .
  • IR Spectroscopy : Absorption bands for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .
  • HPLC/MS : To confirm molecular weight (C₉H₁₀N₄S; theoretical MW: 218.27 g/mol) and purity .

Q. What initial biological screening assays are recommended for this compound?

Prioritize in vitro antimicrobial and receptor-binding assays :

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Receptor Binding : Radioligand displacement assays (e.g., adenosine A₂a receptor binding using [³H]ZM-241385 as a reference antagonist) .

Advanced Research Questions

Q. How can structural modifications enhance adenosine A₂a receptor affinity and oral bioavailability?

  • Piperazine Derivatives : Substituting the pyrazine ring with piperazine groups improves receptor binding (IC₅₀: <10 nM) and oral bioavailability (e.g., 89% in rats for compound 35 in ).
  • Optimization Strategies :
  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Use computational docking (e.g., AutoDock Vina) to predict interactions with A₂a receptor residues (e.g., Phe168, Glu169) .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy (e.g., MIC variations) can arise from:

  • Strain-Specific Sensitivity : Test across diverse microbial strains and standardize inoculum size (e.g., 1×10⁵ CFU/mL) .
  • Solubility Limitations : Use DMSO as a co-solvent (≤1% v/v) to ensure compound dissolution in aqueous media .
  • Control Comparisons : Benchmark against reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

Q. How are pharmacokinetic properties (e.g., half-life, clearance) evaluated in preclinical models?

  • In Vivo Studies : Administer the compound orally (3–10 mg/kg) to rodents and collect plasma samples at timed intervals.
  • Analytical Methods : Use LC-MS/MS to quantify plasma concentrations and calculate parameters (e.g., t₁/₂, Cₘₐₓ) .
  • Metabolite Identification : Perform hepatic microsome assays to detect phase I/II metabolites .

Q. What computational tools predict the compound’s drug-likeness and toxicity?

  • SwissADME : Predicts lipophilicity (LogP: ~2.5), solubility (LogS: −4.2), and drug-likeness via Lipinski’s rule .
  • ProTox-II : Estimates hepatotoxicity and mutagenicity risks based on structural alerts .
  • Molecular Dynamics Simulations : Assess binding stability to target receptors over 100-ns trajectories .

Methodological Notes

  • Synthetic Challenges : Trace impurities in the triazole intermediate can reduce yield; optimize via silica gel chromatography .
  • Data Reproducibility : Standardize reaction conditions (e.g., N₂ atmosphere for moisture-sensitive steps) .
  • Advanced Characterization : X-ray crystallography can resolve ambiguities in regiochemistry .

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